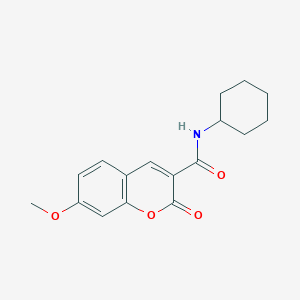![molecular formula C16H13F3N2O3 B5738462 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as BDB-TFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. BDB-TFPU is a urea derivative that possesses unique structural and physicochemical properties that make it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of BDB-TFPU is based on its ability to bind to the active site of enzymes and inhibit their activity. BDB-TFPU achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site of the enzyme. This leads to a conformational change in the enzyme structure, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
BDB-TFPU has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDB-TFPU has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, BDB-TFPU has been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BDB-TFPU possesses several advantages that make it a promising candidate for various scientific applications. It has a high potency and selectivity towards its target enzymes, which makes it an effective inhibitor. BDB-TFPU also possesses good solubility in organic solvents, which makes it easy to handle in the laboratory. However, BDB-TFPU also possesses some limitations, such as its high cost and limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on BDB-TFPU. One potential direction is the development of BDB-TFPU derivatives with improved potency and selectivity towards specific enzymes. Another potential direction is the investigation of the potential applications of BDB-TFPU in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the use of BDB-TFPU as a cross-linking agent for the preparation of novel materials such as hydrogels and nanoparticles is another potential direction for future research.
Synthesemethoden
BDB-TFPU can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain the desired product. Alternatively, BDB-TFPU can be synthesized using a one-pot reaction of 3-(trifluoromethyl)aniline, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 1,1'-carbonyldiimidazole (CDI) in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
BDB-TFPU has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of various enzymes such as protein kinases, metalloproteases, and phosphodiesterases. BDB-TFPU has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition to its medicinal applications, BDB-TFPU has also been used in material science as a cross-linking agent for the preparation of polyurethane foams and coatings.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)21-12-4-5-13-14(9-12)24-7-6-23-13/h1-5,8-9H,6-7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYORGALUUEILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)


![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)






![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)